molecular formula C11H8N2O3 B12876217 2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile

2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile

Cat. No.: B12876217
M. Wt: 216.19 g/mol
InChI Key: IHHJSZDHVGMTLS-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring fused with a carboxymethyl and acetonitrile group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole
  • 2-(Hydroxymethyl)benzo[d]oxazole
  • 2-(Methoxymethyl)benzo[d]oxazole

Uniqueness

2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxymethyl and acetonitrile groups make it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-[5-(cyanomethyl)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C11H8N2O3/c12-4-3-7-1-2-9-8(5-7)13-10(16-9)6-11(14)15/h1-2,5H,3,6H2,(H,14,15)

InChI Key

IHHJSZDHVGMTLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)N=C(O2)CC(=O)O

Origin of Product

United States

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